Theophylline, 7-phenyl-
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Overview
Description
1,3-Dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a purine core substituted with methyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the purine core, often using commercially available purine derivatives.
Phenylation: The phenyl group at position 7 can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
1,3-Dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
960-61-2 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1,3-dimethyl-7-phenylpurine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
PKLJTMFBRDTQNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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